molecular formula C16H13Cl2N3 B563231 cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4 CAS No. 1217836-22-0

cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4

Cat. No. B563231
CAS RN: 1217836-22-0
M. Wt: 322.225
InChI Key: BZXFWGVELNPVDR-RWUQOIEJSA-N
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Description

Cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4 (hereafter referred to as cis-AZN-d4) is a novel compound with potential applications in many areas of scientific research. It is a synthetic compound whose structure is based on a naphthalene core with an azido group and two chlorines attached. This compound has been studied for its potential in drug synthesis, as a fluorescent probe, and as a photo-switchable compound.

Scientific Research Applications

Degradation and Environmental Behavior

Research into similar compounds, such as polychlorinated naphthalenes (PCNs), has been focused on understanding their degradation in the environment, their sources, and potential exposure risks. For instance, PCNs, which share the naphthalene core with the compound , are studied for their persistence and bioaccumulation in environmental matrices. These studies are crucial for informing environmental risk assessments and developing strategies for mitigating pollution and exposure risks. The degradation pathways, environmental fate, and mechanisms of action of such compounds are of particular interest for assessing their environmental impact and for the development of remediation technologies (Domingo, 2004), (Liu, Cai, & Zheng, 2014).

Analytical and Detection Methods

The development of analytical methods for detecting and quantifying similar compounds in various matrices is another area of research. Accurate detection and quantification are essential for environmental monitoring, forensic analysis, and the study of the compound's pharmacokinetics and dynamics in biological systems. Studies in this area aim to improve the sensitivity, specificity, and efficiency of analytical techniques, which can be applied to a wide range of compounds including naphthalene derivatives and azido-functionalized chemicals (Agunbiade, Adeniji, Okoh, & Okoh, 2020).

Medicinal Chemistry and Drug Development

Naphthalimide derivatives, similar in structural motif to the compound of interest, have been extensively studied for their diverse biological activities. These compounds are recognized for their potential in developing new therapeutics due to their ability to interact with various biological targets. The research encompasses exploring anticancer, antibacterial, antifungal, and antiviral properties, among others. This line of research is instrumental in the rational design of new drugs and in understanding the molecular basis of their action (Gong, Addla, Lv, & Zhou, 2016).

properties

IUPAC Name

(1S,4S)-4-azido-1,3,3,4-tetradeuterio-1-(3,4-dichlorophenyl)-2H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3/c17-14-7-5-10(9-15(14)18)11-6-8-16(20-21-19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8H2/t11-,16-/m0/s1/i8D2,11D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXFWGVELNPVDR-RWUQOIEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(CC([C@](C2=CC=CC=C21)([2H])N=[N+]=[N-])([2H])[2H])C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4

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